
Ara-GTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ara-GTP involves multiple steps, starting from the precursor arabinosylguanine (Ara-G). Ara-G is phosphorylated to form Ara-G monophosphate (Ara-GMP), which is then further phosphorylated to Ara-G diphosphate (Ara-GDP) and finally to this compound . The phosphorylation process is catalyzed by nucleoside kinases such as deoxycytidine kinase and deoxyguanosine kinase .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of nelarabine as a prodrug. Nelarabine is metabolized in vivo to Ara-G, which is then phosphorylated to this compound . The industrial production of nelarabine involves standard pharmaceutical manufacturing processes, including the use of excipients like sodium chloride, hydrochloric acid, sodium hydroxide, and water for injections .
Analyse Des Réactions Chimiques
Types of Reactions: Ara-GTP undergoes several types of chemical reactions, including hydrolysis and incorporation into DNA. The hydrolysis of this compound to guanosine diphosphate (GDP) and inorganic phosphate (Pi) is a crucial reaction that regulates various cellular processes .
Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by GTPases, which facilitate the reaction through solvent-assisted pathways . The incorporation of this compound into DNA occurs during the S phase of the cell cycle, leading to the termination of DNA elongation.
Major Products Formed: The major products formed from the hydrolysis of this compound are guanosine diphosphate (GDP) and inorganic phosphate (Pi) . When incorporated into DNA, this compound induces fragmentation and apoptosis .
Applications De Recherche Scientifique
Ara-GTP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used as an active metabolite of nelarabine for the treatment of T-cell malignancies . It has shown efficacy in inducing differentiation and apoptosis in leukemic cells . In biochemical research, this compound is used to study the mechanisms of DNA synthesis and repair. Additionally, it serves as a valuable tool in drug discovery and development, particularly for targeting fast-replicating cancerous cells.
Mécanisme D'action
The mechanism of action of Ara-GTP involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis . This compound preferentially accumulates in malignant T-cells due to the higher expression of enzymes that convert nelarabine to this compound in these cells . Once incorporated into DNA, this compound disrupts the elongation process, resulting in DNA fragmentation and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Ara-GTP include other nucleotide analogs such as cytarabine triphosphate (Ara-CTP) and fludarabine triphosphate (F-ara-ATP) . These compounds also incorporate into DNA and inhibit DNA synthesis, but they differ in their specific molecular targets and pathways.
Uniqueness of this compound: This compound is unique in its specificity for T-cell malignancies, making it particularly effective in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . Its ability to preferentially accumulate in malignant T-cells and induce apoptosis sets it apart from other nucleotide analogs .
Propriétés
Numéro CAS |
72490-81-4 |
|---|---|
Formule moléculaire |
C10H16N5O14P3 |
Poids moléculaire |
523.18 g/mol |
Nom IUPAC |
[[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 |
Clé InChI |
XKMLYUALXHKNFT-FJFJXFQQSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
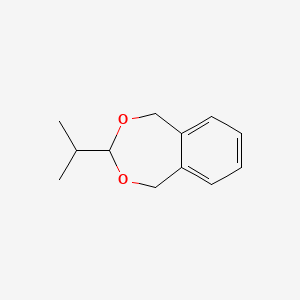
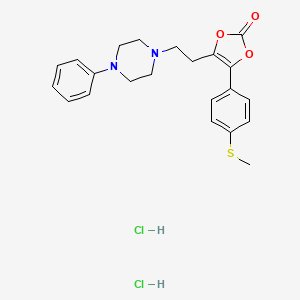

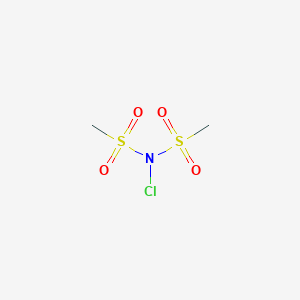
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
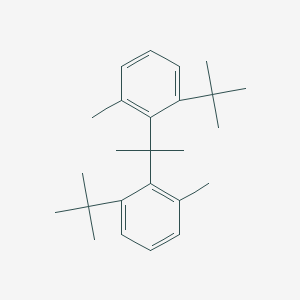

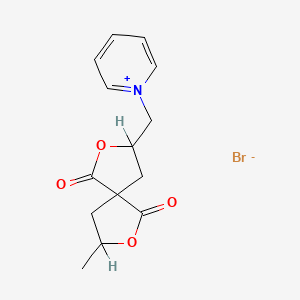
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
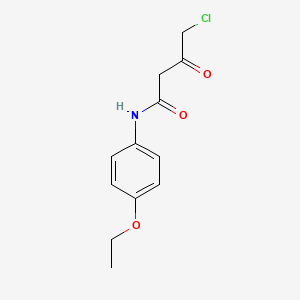
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)

